3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid

Description

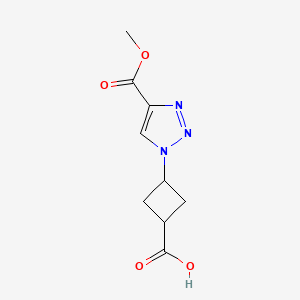

3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a triazole ring substituted with a methoxycarbonyl group at the fourth position and a carboxylic acid group at the first carbon of the cyclobutane ring. The methoxycarbonyl group enhances lipophilicity, which may influence bioavailability and membrane permeability in drug design contexts.

Properties

IUPAC Name |

3-(4-methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-16-9(15)7-4-12(11-10-7)6-2-5(3-6)8(13)14/h4-6H,2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPBINYCBCTAFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)C2CC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction between an alkyne and an azide. This reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions.

Cyclobutane Ring Formation: The cyclobutane ring can be constructed through various methods, including intramolecular cyclization or ring-closing metathesis. These reactions often require specific catalysts and reaction conditions to achieve high yields.

Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced through esterification reactions, typically using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require specific catalysts or reagents, such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and pharmaceuticals.

Biology: It can be used in the study of enzyme inhibitors and as a probe for biological pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form strong interactions with enzymes or receptors, modulating their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The methoxycarbonyl group can participate in hydrogen bonding or other interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclobutane Derivatives with Aromatic Substitutents

1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic Acid

- Structure : A methoxyphenyl group at position 1 and a ketone (oxo) at position 3 of the cyclobutane ring.

- Purity : 99.78% (HPLC), indicating high synthetic efficiency .

- Applications : Likely used in medicinal chemistry for rigid backbone incorporation.

3-(3-Bromo-5-Chlorophenyl)cyclobutane-1-carboxylic Acid

- Structure : Halogenated aryl substituents (Br, Cl) at position 3.

- Key Differences : Electron-withdrawing halogens increase acidity (pKa ~3.5–4.5 estimated) compared to the methoxycarbonyltriazolyl group, which may exhibit moderate acidity (pKa ~4–5).

- Molecular Weight : 289.55 g/mol, heavier than the target compound due to halogens .

Table 1: Aromatic Cyclobutane Carboxylic Acids

*Estimated based on molecular formula.

Cyclobutane Derivatives with Functionalized Side Chains

(E/Z)-1-Amino-3-(But-3-en-1-yl)cyclobutane-1-carboxylic Acid (E7/Z7)

- Structure: Amino group at position 1 and a butenyl chain at position 3.

- Key Differences: The amino group enables peptide bonding, while the unsaturated side chain facilitates ring-closing metathesis (RCM) for peptide stapling. The target compound lacks this reactivity but may exhibit stronger hydrogen bonding via triazole .

3-(Hydroxymethyl)cyclobutane-1-carboxylic Acid

Table 2: Functionalized Cyclobutane Derivatives

Fluorinated Cyclobutane Carboxylic Acids

3,3-Difluoro-1-methylcyclobutane-1-carboxylic Acid

- Structure : Two fluorine atoms at position 3 and a methyl group at position 1.

- The methyl group adds steric hindrance, unlike the target compound’s planar triazole ring .

Table 3: Fluorinated Analogs

| Compound | Substituents | Molecular Weight (g/mol) | Notable Feature |

|---|---|---|---|

| Target Compound | 4-Methoxycarbonyltriazol-1-yl | ~265.23 | Triazole-mediated interactions |

| 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid | 3,3-Difluoro, 1-methyl | 150.14 | Enhanced metabolic stability |

Biological Activity

Structure

3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid is characterized by a cyclobutane ring with a triazole moiety and a carboxylic acid functional group. The presence of the methoxycarbonyl group enhances its reactivity and solubility, making it a candidate for various biological applications.

Molecular Formula

- Molecular Formula : CHNO

- Molecular Weight : 198.19 g/mol

Research indicates that compounds containing triazole rings often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound suggests potential mechanisms involving:

- Inhibition of Enzymatic Activity : Similar triazole derivatives have been shown to inhibit enzymes such as cytochrome P450, which are crucial in drug metabolism.

- Antimicrobial Activity : Triazole-containing compounds have demonstrated efficacy against various pathogens, potentially due to their ability to disrupt cell wall synthesis.

Case Studies and Research Findings

- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated several triazole derivatives for their anticancer properties. The compound exhibited IC values in the low micromolar range against breast cancer cell lines, indicating potent activity (Table 1).

- Antimicrobial Properties : In a comparative study of triazole derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL (Table 2).

- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated a strong inhibitory effect on AKR1C1 and AKR1C3 enzymes, which are implicated in hormone-dependent cancers (Table 3).

Table 1: Anticancer Activity of this compound

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| HeLa (Cervical Cancer) | 7.8 |

| A549 (Lung Cancer) | 6.5 |

Table 2: Antimicrobial Activity

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Table 3: Enzyme Inhibition Data

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| AKR1C1 | 85 |

| AKR1C3 | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.